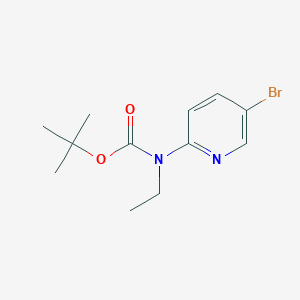

Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(5-bromopyridin-2-yl)-N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2/c1-5-15(11(16)17-12(2,3)4)10-7-6-9(13)8-14-10/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZECTXBOVJVCNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682492 | |

| Record name | tert-Butyl (5-bromopyridin-2-yl)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032758-85-2 | |

| Record name | tert-Butyl (5-bromopyridin-2-yl)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate

An In-Depth Technical Guide to the

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate, a key intermediate in pharmaceutical research and drug development. The synthesis is approached via a robust two-step process, beginning with the selective N-ethylation of 2-amino-5-bromopyridine, followed by the protection of the resulting secondary amine using di-tert-butyl dicarbonate. This document elucidates the underlying chemical principles, provides detailed step-by-step experimental procedures, and outlines methods for product characterization and validation. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction and Strategic Overview

This compound is a valuable heterocyclic building block. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, while the Boc-protected ethylamine moiety serves as a masked nucleophile or a structural component in more complex target molecules. 2-Amino-5-bromopyridine and its derivatives are recognized as important pharmaceutical intermediates for developing inhibitors for kinases and agents for treating a variety of diseases, including autoimmune and cardiovascular conditions[1].

Our synthetic strategy is centered on a logical and high-yielding two-step sequence:

-

Synthesis of the Intermediate: N-ethyl-5-bromopyridin-2-amine is prepared from commercially available 2-amino-5-bromopyridine. While direct alkylation is possible, a more controlled and selective approach is reductive amination, which minimizes the risk of over-alkylation.

-

Boc Protection: The secondary amine of the intermediate is protected with a tert-butoxycarbonyl (Boc) group. This is achieved through reaction with di-tert-butyl dicarbonate ((Boc)₂O), a widely used reagent for its efficiency and the mild conditions required for both introduction and subsequent removal of the protecting group[2][3].

This guide focuses on providing a self-validating protocol, where the rationale behind each step contributes to the overall success and reproducibility of the synthesis.

Reaction Pathways and Mechanistic Insights

The overall synthetic workflow is depicted below. The process begins with the formation of an imine from 2-amino-5-bromopyridine and acetaldehyde, which is then reduced in situ to the secondary amine. This intermediate is then subjected to Boc protection.

Caption: High-level workflow for the synthesis of the target compound.

Mechanism of Boc Protection

The N-tert-butoxycarbonylation of an amine is a cornerstone of modern organic synthesis[4]. The reaction is typically catalyzed by a non-nucleophilic base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP). The mechanism proceeds as follows:

-

The secondary amine nitrogen of N-ethyl-5-bromopyridin-2-amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).

-

This addition forms an unstable tetrahedral intermediate.

-

The intermediate collapses, eliminating a tert-butoxide anion and carbon dioxide, which together form the stable leaving group. The desired N-Boc protected product is formed.

-

The base (e.g., TEA) is present to neutralize any acidic byproducts, driving the reaction to completion. While DMAP is a highly effective catalyst, it can sometimes promote side reactions with primary amines, though it is generally efficient for secondary amines[4][5].

Caption: Simplified mechanism for the Boc protection of a secondary amine.

Detailed Experimental Protocol

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Brominated aromatic compounds are potentially toxic and should be handled with care.

Part A: Synthesis of N-ethyl-5-bromopyridin-2-amine

This procedure utilizes a reductive amination approach, which offers high selectivity for mono-alkylation.

Table 1: Reagents and Materials for Part A

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-Amino-5-bromopyridine | 173.01 | 5.00 g | 28.9 |

| Dichloroethane (DCE) | 98.96 | 100 mL | - |

| Acetaldehyde | 44.05 | 1.91 g (2.43 mL) | 43.4 |

| Sodium triacetoxyborohydride (STAB) | 211.94 | 9.18 g | 43.4 |

| Saturated aq. Sodium Bicarbonate | - | ~100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromopyridine (5.00 g, 28.9 mmol) and dichloroethane (100 mL). Stir at room temperature until the solid is fully dissolved.

-

Add acetaldehyde (2.43 mL, 43.4 mmol) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (9.18 g, 43.4 mmol) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

-

Stir the reaction mixture at room temperature overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~100 mL) until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or solid.

-

The crude N-ethyl-5-bromopyridin-2-amine can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Part B:

This step involves the protection of the synthesized secondary amine using (Boc)₂O.

Table 2: Reagents and Materials for Part B

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| N-ethyl-5-bromopyridin-2-amine | 201.06 | 5.81 g (crude) | ~28.9 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Triethylamine (TEA) | 101.19 | 6.04 mL | 43.4 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 7.55 g | 34.7 |

| Deionized Water | - | ~100 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - |

Procedure:

-

Dissolve the crude N-ethyl-5-bromopyridin-2-amine (assuming 100% conversion from Part A, ~28.9 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

-

Add triethylamine (6.04 mL, 43.4 mmol) to the solution, followed by the addition of di-tert-butyl dicarbonate (7.55 g, 34.7 mmol).

-

Stir the reaction at room temperature for 8-12 hours. The reaction should be monitored by TLC until the starting amine is consumed[6].

-

Once the reaction is complete, wash the reaction mixture with deionized water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation[7].

-

Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound as a solid or viscous oil.

Characterization and Validation

The identity and purity of the final product must be confirmed through standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm, integrating to 9H), the ethyl group (a quartet and a triplet), and the protons on the pyridine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all unique carbon atoms, including the carbonyl of the carbamate (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the pyridine ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the mass of the protonated molecule [M+H]⁺ and a characteristic isotopic pattern for a monobrominated compound.

-

Purity: Assessed by HPLC or quantitative NMR. A typical purity for use in subsequent synthetic steps is >96%[8].

Table 3: Expected Analytical Data

| Analysis | Expected Result |

| Appearance | White to off-white solid or viscous oil[]. |

| Molecular Formula | C₁₂H₁₇BrN₂O₂ |

| Molecular Weight | 301.18 g/mol |

| ¹H NMR (CDCl₃) | δ (ppm): ~8.4 (d, 1H), ~7.7 (dd, 1H), ~7.5 (d, 1H), ~3.8 (q, 2H), ~1.5 (s, 9H), ~1.2 (t, 3H). (Predicted based on similar structures). |

| MS (ESI+) | m/z: 301.05, 303.05 [M+H]⁺, showing the characteristic ~1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes. |

Conclusion

This guide outlines a reliable and well-rationalized synthesis for this compound. By employing a selective reductive amination followed by a standard Boc protection, this protocol provides a high-yielding pathway to a versatile building block crucial for medicinal chemistry and drug discovery. The detailed procedural steps and mechanistic explanations are intended to equip researchers with the knowledge to execute this synthesis confidently and effectively.

References

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)

-

Di-tert-butyl dicarbonate - Wikipedia. [Link]

-

Supporting Information for a publication detailing characterization of Boc-protected compounds. [Link]

-

A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines. SYNTHESIS, 1994. [Link]

-

(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate. Acros Pharmatech. [Link]

-

tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate. Appchem. [Link]

- US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

-

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. PubChem. [Link]

-

Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. [Link]

-

Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Sciforum. [Link]

- CN102936220A - BOC protection method for aminopyridine.

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

2-(Boc-amino)-5-bromopyridine. A1 Envirotech. [Link]

-

Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. [Link]

- CN102936220B - BOC protection method for aminopyridine.

-

tert-Butyl carbamate - Optional[1H NMR]. SpectraBase. [Link]

-

tert-Butyl ((5-bromopyridin-2-yl)methyl)(ethyl)carbamate. Chemsrc. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

-

Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

-

¹H NMR spectrum obtained for ethyl carbamate. ResearchGate. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives. Semantic Scholar. [Link]

- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

Sources

- 1. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 7. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 8. calpaclab.com [calpaclab.com]

Physico-chemical properties of tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate

An In-depth Technical Guide to the Physico-chemical Properties of tert-Butyl 5-bromopyridin-2-yl(ethyl)carbamate

Introduction

In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is the bedrock upon which successful development programs are built. Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active agents. This compound represents a key heterocyclic building block, offering synthetic handles for diversification and structural elaboration. Its utility in a research and development setting is, however, fundamentally dictated by its physico-chemical properties. These attributes—lipophilicity, acidity, solubility, and thermal stability—govern a molecule's journey from the laboratory bench to a potential therapeutic candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides an in-depth analysis of the core physico-chemical properties of this compound. Moving beyond a simple data sheet, we delve into the causality behind the experimental methodologies used for characterization. Each protocol is presented as a self-validating system, grounded in established scientific principles, to equip researchers, scientists, and drug development professionals with the practical insights needed to effectively utilize this compound.

Core Molecular Attributes

The foundational step in characterizing any chemical entity is to establish its precise identity. The structural features of this compound—a brominated pyridine ring, an ethyl group, and a tert-butoxycarbonyl (Boc) protecting group—all contribute to its unique chemical behavior.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-(5-bromopyridin-2-yl)-N-ethylcarbamate | N/A |

| CAS Number | 915720-71-7 (for the (S)-enantiomer) | [1][2][3] |

| Molecular Formula | C₁₂H₁₇BrN₂O₂ | [3][4] |

| Molecular Weight | 301.18 g/mol | [3] |

| Purity | Typically ≥96% | [4] |

Lipophilicity Analysis: The Partition Coefficient (logP)

Lipophilicity is a critical parameter in drug design, profoundly influencing a compound's ability to cross biological membranes, its binding affinity to targets, and its metabolic profile. It is quantified by the partition coefficient (P), typically expressed as its logarithm (logP), representing the ratio of a compound's concentration in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent at equilibrium.[5]

While a computed value (XLogP3) of 1.8 has been reported for a structurally similar compound, experimental determination is paramount for accuracy.[6] The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a robust and high-throughput alternative to the traditional shake-flask method for determining logP.[7][8]

Experimental Protocol: logP Determination by RP-HPLC

The principle behind this method is the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.[9][10] Highly lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times.

Step-by-Step Methodology:

-

System Preparation: Utilize an HPLC system equipped with a C18 column (a common nonpolar stationary phase) and a UV detector.

-

Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer at a physiological pH of 7.4) and an organic solvent like acetonitrile or methanol. The exact ratio is optimized to achieve good peak shape and retention.

-

Calibration Curve Construction:

-

Select a series of 5-7 reference standards with well-established and varied logP values (e.g., from -1 to 5).

-

Inject each standard individually and record its retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0 .

-

Plot the known logP values of the standards against their corresponding log(k') values. A linear relationship should be observed. This calibration curve is the self-validating core of the protocol.[8]

-

-

Sample Analysis:

-

Prepare a dilute solution of this compound in the mobile phase.

-

Inject the sample into the HPLC system under the identical conditions used for the standards.

-

Record its retention time and calculate its log(k') value.

-

-

logP Calculation: Interpolate the log(k') value of the target compound onto the calibration curve to determine its experimental logP.

Causality Insight: The choice of a C18 column and an aqueous/organic mobile phase mimics the partitioning behavior between a lipid bilayer and the aqueous environment of the body. Using a calibration curve with known standards accounts for system-specific variations, ensuring the trustworthiness of the measurement.[7]

Caption: Workflow for logP determination via RP-HPLC.

Acidity/Basicity Profile: pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For drug candidates, pKa values are critical as they dictate the ionization state of the molecule at a given pH.[11] The ionization state influences solubility, permeability, and receptor binding. For this compound, the pyridine nitrogen atom is expected to be basic and will be protonated at acidic pH values.

Potentiometric titration is a highly accurate method for determining pKa.[12][13] It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally.

Experimental Protocol: pKa Determination by Potentiometric Titration

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard, certified buffer solutions (e.g., pH 4.0, 7.0, and 10.0). This step is crucial for the accuracy of all subsequent measurements.[13]

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in a suitable solvent system. Due to potentially low aqueous solubility, a co-solvent system (e.g., 20% acetonitrile in water) may be necessary.[12]

-

The final concentration should be in the range of 1-10 mM.

-

Maintain a constant ionic strength in the solution by adding an inert salt like potassium chloride (KCl) to a concentration of ~0.15 M. This minimizes activity coefficient fluctuations.[13]

-

-

Titration:

-

Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C).

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[13]

-

As the compound is a base (due to the pyridine nitrogen), the titrant will be a standardized strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments (e.g., 0.02 mL) using a calibrated burette.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the basic pyridine has been neutralized by the acid titrant. This point corresponds to the inflection point on the titration curve.

-

For more precise determination, calculate the first or second derivative of the curve; the peak of the derivative plot indicates the equivalence point. The half-equivalence point can then be accurately located.[14]

-

Causality Insight: Maintaining constant temperature and ionic strength ensures that the determined pKa is a true thermodynamic constant under the specified conditions. Removing CO₂ is critical because it forms carbonic acid in water, which would consume the base and lead to an inaccurate pKa measurement for the target compound.

Caption: Experimental workflow for pKa determination.

Solubility Characteristics

Aqueous solubility is a make-or-break parameter for many drug candidates, especially those intended for oral administration.[15] Poor solubility can lead to low bioavailability and challenging formulation development. The solubility of ionizable compounds like this compound is highly pH-dependent.

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[16] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

Step-by-Step Methodology:

-

System Setup: Prepare a series of vials containing buffers at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Sample Addition: Add an excess amount of the solid compound to each vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that equilibrium with the solid state has been achieved.[17]

-

Equilibration:

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[18] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand, letting the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles. This step is critical to avoid overestimating the solubility.

-

-

Quantification:

-

Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

-

A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[17]

-

-

Data Reporting: Report the solubility at each pH value in units such as mg/mL or µM.

Causality Insight: This method is designed to measure the true thermodynamic solubility because it allows the system to reach a stable equilibrium between the dissolved and solid states.[17] Testing across a pH range is essential for an ionizable compound, as its solubility will be significantly higher at pH values below its pKa, where the protonated, more polar form predominates.

Caption: Shake-flask method for solubility determination.

Thermal Properties: Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a fundamental physical property used for both identification and purity assessment.[19] Pure crystalline compounds typically exhibit a sharp, well-defined melting point range (often ≤1°C), whereas impurities tend to depress and broaden the melting range.

Experimental Protocol: Melting Point Determination by Capillary Method

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush any large crystals.

-

Capillary Loading:

-

Measurement:

-

Place the loaded capillary into the heating block of a melting point apparatus (e.g., a DigiMelt or similar device).

-

Rapid Ramp (Optional): If the approximate melting point is unknown, heat the sample rapidly (e.g., 10-20°C/min) to get a rough estimate.[22]

-

Slow Ramp (Analytical): Allow the block to cool to at least 20°C below the estimated melting point. Begin heating again at a slow, controlled rate (1-2°C/min). A slow ramp rate is essential for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.[20]

-

-

Observation and Recording:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the last solid particle melts (completion of melting).

-

The result is reported as a melting range (e.g., 120.5 - 121.0°C).

-

Causality Insight: The depression and broadening of the melting range by impurities is a colligative property. The impurity disrupts the crystal lattice of the main compound, requiring less energy (a lower temperature) to break the intermolecular forces. This makes melting point a highly reliable and straightforward indicator of purity.[19]

Safety and Handling

As a novel or research-grade chemical, comprehensive toxicological data for this compound is often limited. A Safety Data Sheet (SDS) for the (S)-enantiomer indicates that hazard classifications are not fully established.[2] Therefore, the compound should be handled with care, adhering to standard laboratory safety protocols for chemicals of unknown toxicity.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid powder to avoid inhalation.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[23]

Conclusion

The physico-chemical properties of This compound are integral to its successful application in research and drug development. A thorough understanding of its lipophilicity (logP), ionization constant (pKa), solubility, and thermal stability provides the predictive power to guide synthetic strategy, design relevant biological assays, and anticipate potential formulation challenges. By employing robust, self-validating experimental protocols as detailed in this guide, researchers can generate the high-quality data necessary to unlock the full potential of this versatile chemical building block.

References

-

Chem Pure. tert-butyl N-[1-(5-bromopyrimidin-2-yl)ethyl]carbamate, 95%. Available at: [Link]

-

Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available at: [Link]

-

Appchem. tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate. Available at: [Link]

- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

- Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.

-

Pharmapproach. SOP for pH-Solubility Profiling of Drug Candidates. Available at: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). Available at: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

-

PubChem. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. Available at: [Link]

-

ResearchGate. pKa Values from Potentiometric Titrations in 20% AN Medium. Available at: [Link]

-

Slideshare. Solubility & Method for determination of solubility. Available at: [Link]

-

NANOLAB. Melting Point Determination in Pharmaceutical Industry. Available at: [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available at: [Link]

-

CD Formulation. Melting Point Test. Available at: [Link]

-

University of South Alabama. Experiment 1 - Melting Points. Available at: [Link]

-

Acros PharmaTech Limited. SAFETY DATA SHEET - (S)-tert-butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate. Available at: [Link]

-

Pharma.Tips. Solubility Testing of Drug Candidates. Available at: [Link]

-

University of Calgary. Melting point determination. Available at: [Link]

-

Semantic Scholar. A potentiometric study of acid–base equilibria of substituted pyridines in acetonitrile. Available at: [Link]

-

Acros PharmaTech. (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate. Available at: [Link]

-

Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

PubChem. tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate. Available at: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

-

NIH. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Available at: [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

CPAChem. Safety data sheet - Ethyl carbamate. Available at: [Link]

-

A-Star Research. MSDS of tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate. Available at: [Link]

-

Pharmaffiliates. tert-Butyl (2-bromoethyl)carbamate. Available at: [Link]

-

MDPI. tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. (2022). Available at: [Link]

- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

Sources

- 1. 915720-71-7|(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate|BLD Pharm [bldpharm.com]

- 2. acrospharma.co.kr [acrospharma.co.kr]

- 3. (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate [acrospharma.co.kr]

- 4. calpaclab.com [calpaclab.com]

- 5. acdlabs.com [acdlabs.com]

- 6. tert-butyl N-[1-(5-bromopyrimidin-2-yl)ethyl]carbamate, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 7. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 10. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. researchgate.net [researchgate.net]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. pharmatutor.org [pharmatutor.org]

- 18. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

- 19. nano-lab.com.tr [nano-lab.com.tr]

- 20. thinksrs.com [thinksrs.com]

- 21. Melting Point Test - CD Formulation [formulationbio.com]

- 22. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 23. capotchem.cn [capotchem.cn]

A Technical Guide to tert-Butyl 5-bromopyridin-2-yl(ethyl)carbamate (CAS No. 1032758-85-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance in Medicinal Chemistry

Tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate is a strategically important substituted pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its unique trifunctional architecture—a pyridine ring, a bromine atom, and a Boc-protected secondary amine—offers a confluence of chemical handles that can be selectively manipulated to construct diverse molecular scaffolds.

The 5-bromopyridine moiety is a common feature in many biologically active compounds, where the bromine atom can act as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity. The N-ethyl-N-Boc-amino group at the 2-position provides a protected secondary amine that can be deprotected under specific conditions to reveal a nucleophilic site for subsequent derivatization. This combination makes the compound a valuable intermediate in the synthesis of targeted therapeutics, including kinase inhibitors.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[4]

This technical guide provides an in-depth overview of the physicochemical properties, a plausible synthesis strategy, safety and handling protocols, and the applications of this compound in modern medicinal chemistry.

Physicochemical Properties

A comprehensive table of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1032758-85-2 | [5] |

| Molecular Formula | C₁₂H₁₇BrN₂O₂ | [5] |

| Molecular Weight | 301.18 g/mol | [5] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | Inferred from related compounds |

| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C. | Inferred from supplier data |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Step 1: N-Ethylation of 2-Amino-5-bromopyridine

The initial step involves the selective mono-N-ethylation of 2-amino-5-bromopyridine. This transformation is typically achieved by treating the starting material with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a suitable base and an aprotic polar solvent.

-

Causality of Experimental Choices:

-

Base (e.g., Sodium Hydride - NaH): A strong base like NaH is chosen to deprotonate the amino group of 2-amino-5-bromopyridine, forming a more nucleophilic amide anion. This significantly enhances the rate of the subsequent SN2 reaction with the ethylating agent.

-

Solvent (e.g., N,N-Dimethylformamide - DMF): A polar aprotic solvent like DMF is ideal for this reaction as it can dissolve the reactants and effectively solvate the sodium cation, leaving the amide anion more exposed and reactive.

-

Reaction Control: Careful control of stoichiometry (typically a slight excess of the ethylating agent) and reaction temperature is crucial to favor mono-ethylation and minimize the formation of the di-ethylated byproduct.

-

Step 2: N-Boc Protection of N-Ethyl-5-bromopyridin-2-amine

The second step is the protection of the newly formed secondary amine with a tert-butoxycarbonyl (Boc) group. This is a standard and robust protection strategy in organic synthesis.

-

Causality of Experimental Choices:

-

Boc Source (Di-tert-butyl dicarbonate - (Boc)₂O): (Boc)₂O is the most common and efficient reagent for introducing the Boc protecting group. It reacts readily with the secondary amine.

-

Base (e.g., Triethylamine - TEA, 4-Dimethylaminopyridine - DMAP): A non-nucleophilic base like triethylamine is used to scavenge the acidic byproduct (tert-butanol and CO₂) of the reaction. A catalytic amount of DMAP is often added to accelerate the reaction, especially for less nucleophilic amines.

-

Solvent (e.g., Dichloromethane - DCM): DCM is a common solvent for Boc protection as it is relatively inert and dissolves both the starting material and the Boc anhydride.

-

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of N-Ethyl-5-bromopyridin-2-amine

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous DMF under an inert atmosphere (e.g., Argon), add a solution of 2-amino-5-bromopyridine (1.0 eq.) in anhydrous DMF dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0°C and add ethyl iodide (1.1 eq.) dropwise.

-

Allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-ethyl-5-bromopyridin-2-amine.

Step 2: Synthesis of this compound

-

To a solution of N-ethyl-5-bromopyridin-2-amine (1.0 eq.) in dichloromethane (DCM) at 0°C, add triethylamine (1.5 eq.) and a catalytic amount of DMAP.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by crystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a highly valuable intermediate in the synthesis of various pharmaceutical agents.

-

Kinase Inhibitors: The 2-aminopyridine scaffold is a well-established pharmacophore in a multitude of kinase inhibitors.[1][2] The N-ethyl group can provide additional hydrophobic interactions within the kinase active site, and the bromine atom serves as a key attachment point for building out the rest of the inhibitor molecule through cross-coupling reactions.

-

Heterocyclic Scaffolds: This compound is a precursor for the synthesis of more complex heterocyclic systems. The pyridine nitrogen and the exocyclic amino group can participate in cyclization reactions to form fused ring systems, which are often found in biologically active molecules.

Illustrative Role in a Hypothetical Kinase Inhibitor Synthesis:

Caption: A generalized workflow for the use of the title compound in kinase inhibitor synthesis.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, information from structurally related compounds suggests the following:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration at -20°C is recommended.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its well-defined structure, featuring a Boc-protected secondary amine and a reactive bromine handle on a pyridine core, provides chemists with a powerful tool for the construction of complex molecular architectures. A logical and efficient synthetic pathway can be readily devised, and its utility as a precursor to high-value compounds, such as kinase inhibitors, is evident. Adherence to proper safety and handling protocols is essential when working with this compound. As the demand for novel and targeted therapeutics continues to grow, the importance of such strategically designed intermediates in the drug discovery pipeline is undeniable.

References

- Safety Data Sheet. CymitQuimica. (2024). Note: This reference is for a structurally similar compound and is used for general safety guidance.

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. PubChem.

- Supporting Information for [Journal Article].

- (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate. Acros Pharmatech.

- tert-butyl N-[1-(5-bromopyrimidin-2-yl)ethyl]carbamate, 95%. Chem Pure.

- SAFETY DATA SHEET. Fisher Scientific. (2010). Note: This reference is for a related carbamate and is used for general safety guidance.

- CAS 1346819-53-1 | tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate. MFCD29037117.

- tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate | 1032758-85-2. Appchem.

- SAFETY DATA SHEET S 758. ConRo.

- tert-butyl N-[2-(5-bromopyrimidin-2-yl)ethyl]carbamate. Sigma-Aldrich.

- tert-Butyl carbamate - the NIST WebBook. National Institute of Standards and Technology.

- Safety Data Sheet. Cayman Chemical. (2024).

- SAFETY DATA SHEET. BASF. (2023).

- (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate. PubChem.

- This compound, 96% Purity, C12H17BrN2O2, 25 grams. StruChem.

- CAS NO. 882169-78-0 | tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate. Arctom.

- tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate. PubChem.

- 915720-71-7|(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate. BLDpharm.

- tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. ChemicalBook.

- tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- tert-Butyl carbamate(4248-19-5) 13C NMR spectrum. ChemicalBook.

- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.

- Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

- tert-Butyl(2-oxo-2H-pyran-5-yl)

- Synthesis of 2-Amino-5-bromopyridine.

- tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)

- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.

- 2-Amino-5-bromopyridine 1072-97-5 wiki. Guidechem.

- Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. (2022).

- Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central.

- TERT-BUTYL N-(2-BROMOETHYL)

- The Development of BTK Inhibitors: A Five-Year Upd

- A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applic

- Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. Benchchem.

- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. Semantic Scholar. (2023).

- tert-Butyl Hypochlorite Induced Cyclization of Ethyl 2-(N-Arylcarbamoyl)

- tert-Butyl carbam

- Compound ethyl (5-bromopyridin-2-yl)

- tert-butyl(5-bromopyridin-2-yl)

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Structure Elucidation of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate

This guide provides a comprehensive walkthrough for the structural elucidation of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate, a compound of interest for researchers and professionals in drug development. The methodologies detailed herein are grounded in established analytical techniques, ensuring scientific integrity and reproducible results.

Introduction and Synthetic Strategy

This compound is a substituted pyridine derivative. Such compounds are significant in medicinal chemistry, often serving as key intermediates in the synthesis of bioactive molecules, including kinase inhibitors and other therapeutic agents.[1][2] The structural backbone combines a brominated pyridine ring, an ethylamino group, and a tert-butoxycarbonyl (Boc) protecting group. The precise characterization of this molecule is paramount to ensure its purity and confirm its identity before its use in further synthetic steps.

The synthesis of the title compound logically starts from 2-amino-5-bromopyridine. This precursor is a common building block in organic synthesis and can be prepared by the bromination of 2-aminopyridine.[2][3] The synthesis would then proceed through N-ethylation of the amino group followed by protection with a Boc group. Each of these steps requires careful monitoring and characterization to ensure the desired product is obtained.

Analytical Workflow for Structural Confirmation

A multi-technique approach is essential for the unambiguous structure elucidation of organic molecules. For this compound, the primary analytical tools are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This combination provides detailed information about the carbon-hydrogen framework and the overall molecular weight and elemental composition.

Figure 1: A generalized workflow for the synthesis and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For the title compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy reveals the chemical environment of each proton, their multiplicity (splitting pattern), and their relative numbers (integration).

Expected ¹H NMR Spectral Features:

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| tert-butyl (Boc group) | 1.4 - 1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and show a characteristic singlet.[4] |

| Ethyl -CH₃ | ~1.2 | Triplet | 3H | These protons are coupled to the adjacent methylene (-CH₂-) group. |

| Ethyl -CH₂- | ~3.6 | Quartet | 2H | These protons are adjacent to both the nitrogen and the methyl group. |

| Pyridine H-3 | ~7.7 | Doublet | 1H | This proton is coupled to H-4. |

| Pyridine H-4 | ~7.9 | Doublet of doublets | 1H | This proton is coupled to both H-3 and H-6. |

| Pyridine H-6 | ~8.4 | Doublet | 1H | This proton is coupled to H-4. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer: Using a pipette, transfer the solution into a clean NMR tube.

-

Acquisition: Insert the NMR tube into the spectrometer and acquire the ¹H NMR spectrum. Standard acquisition parameters are generally sufficient.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Spectral Features:

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale |

| Ethyl -CH₃ | ~14 | Aliphatic carbon. |

| tert-butyl -CH₃ | ~28 | The three equivalent methyl carbons of the Boc group.[5] |

| Ethyl -CH₂- | ~45 | Aliphatic carbon attached to nitrogen. |

| tert-butyl quaternary C | ~80 | Quaternary carbon of the Boc group.[6] |

| Pyridine C-5 | ~115 | Carbon bearing the bromine atom. |

| Pyridine C-3 | ~123 | Aromatic carbon. |

| Pyridine C-4 | ~140 | Aromatic carbon. |

| Pyridine C-6 | ~148 | Aromatic carbon. |

| Pyridine C-2 | ~155 | Carbon attached to the nitrogen of the carbamate. |

| Carbamate C=O | ~155 | Carbonyl carbon of the Boc group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.

-

Processing and Analysis: Process the data and assign the chemical shifts to the respective carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and can provide information about the elemental composition and structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate mass measurement, which can be used to determine the elemental formula of the molecule.

Expected HRMS Data:

-

Molecular Formula: C₁₂H₁₇BrN₂O₂

-

Exact Mass: The calculated exact mass for the [M+H]⁺ ion will be approximately 301.0546 and 303.0526, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). The presence of this isotopic pattern is a strong indicator of a bromine-containing compound.[7]

Fragmentation Pattern in Mass Spectrometry

Electron impact (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) can provide structural information through fragmentation.

Expected Fragmentation Pathways:

A common fragmentation for Boc-protected amines is the loss of the tert-butyl group or isobutylene.[8] Another likely fragmentation is the cleavage of the ethyl group. The bromine atom on the pyridine ring will also influence the fragmentation pattern.

Figure 2: Potential fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion/Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Ionize the sample using an appropriate method (e.g., ESI).

-

Analysis: Acquire the mass spectrum, ensuring to observe the molecular ion peak and its isotopic pattern. If fragmentation analysis is desired, perform MS/MS experiments.

Data Integration and Structural Confirmation

The final step in structure elucidation is the integration of all analytical data. The molecular formula from HRMS must be consistent with the number of protons and carbons observed in the NMR spectra. The chemical shifts and coupling patterns in the ¹H NMR should correspond to the proposed connectivity, and the ¹³C NMR should account for all carbon atoms in the molecule. The fragmentation pattern in the mass spectrum should also support the proposed structure.

By systematically applying these well-established analytical techniques and carefully interpreting the resulting data, the structure of this compound can be unambiguously confirmed, ensuring its suitability for subsequent applications in research and development.

References

- Google Patents. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.

-

ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

- Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

-

PubChem. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. Available at: [Link]

-

National Institutes of Health. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Available at: [Link]

-

National Institutes of Health. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Available at: [Link]

-

Applichem. tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate. Available at: [Link]

-

ElectronicsAndBooks. Identification of Carbamates by Particle Beam/Mass Spectrometry. Available at: [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Acros Pharmatech. (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate. Available at: [Link]

-

Autech Corp. This compound, 96% Purity, C12H17BrN2O2, 25 grams. Available at: [Link]

-

Supporting Information. Characterization Data of the Products. Available at: [Link]

-

MDPI. Non-Targeted Analysis of Carbofuran and Related Compounds in Commercial Formulations and Animal Tissue. Available at: [Link]

-

ResearchGate. 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3). Available at: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

SFU Summit. Appendix C. Experimental for Chapter 3. Available at: [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

-

National Institutes of Health. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Scilit. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]

-

University of Colorado Boulder. Spectroscopy Methods of structure determination. Available at: [Link]

-

ResearchGate. Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Available at: [Link]

-

SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

Cheminfo.org. Predict 13C NMR spectra. Available at: [Link]

-

ResearchGate. 1 H-NMR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate. Available at: [Link]

-

MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available at: [Link]

-

National Institutes of Health. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Available at: [Link]

-

ACS Publications. Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. Available at: [Link]

-

ResearchGate. ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using. Available at: [Link]

Sources

- 1. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate, a key intermediate in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's core physicochemical properties, outlines a detailed synthetic pathway with mechanistic insights, explores its strategic application in pharmaceutical research, details analytical characterization techniques, and provides essential safety protocols.

Executive Summary: A Versatile Scaffold in Modern Drug Design

This compound is a strategically designed heterocyclic building block. It combines three critical pharmacophoric elements: a bromopyridine ring, an ethylamino linker, and a tert-butoxycarbonyl (Boc) protecting group. The pyridine ring is a prevalent motif in numerous approved drugs, prized for its ability to engage in hydrogen bonding and act as a bioisostere for phenyl groups. The bromine atom at the 5-position serves as a crucial vector for further synthetic elaboration, most commonly through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

The Boc-protected ethylamine side chain provides a stable, yet readily cleavable, handle for subsequent amide bond formation or reductive amination, allowing for the controlled assembly of more complex molecular architectures. The inherent properties of the Boc group—stability to a wide range of nucleophilic and basic conditions, coupled with its facile removal under mild acidic conditions—make it an indispensable tool in multi-step organic synthesis.[1][2] Consequently, this compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value intermediate enabling the efficient synthesis of diverse compound libraries for screening and the development of novel therapeutic agents.[2][3]

Physicochemical and Molecular Properties

The molecular characteristics of this compound define its behavior in synthetic and biological systems. Its molecular weight and other key computed properties are summarized below.

| Property | Value | Source / Method |

| Molecular Formula | C₁₂H₁₇BrN₂O₂ | - |

| Molecular Weight | 301.18 g/mol | Calculated |

| IUPAC Name | tert-butyl (5-bromopyridin-2-yl)(ethyl)carbamate | - |

| CAS Number | Not assigned; related structures exist | - |

| Appearance | Expected to be a white to off-white solid or oil | Inferred from analogs[] |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, DMF, Ethyl Acetate) | Inferred from structure |

| XLogP3 (Predicted) | ~3.0 - 3.5 | Inferred from analogs |

Note: Experimental data for this specific compound is not widely published. Properties are based on its chemical structure and data from closely related analogs like tert-butyl N-(5-bromopyridin-2-yl)carbamate.[][5]

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound is logically approached via a two-step sequence starting from the commercially available 2-amino-5-bromopyridine. This strategy involves the initial protection of the primary amine, followed by its alkylation.

Step 1: Boc Protection of 2-Amino-5-bromopyridine

The initial step is the protection of the exocyclic amine of 2-amino-5-bromopyridine[6] using di-tert-butyl dicarbonate (Boc₂O). This reaction is standard for amine protection and proceeds reliably.[1]

-

Reaction: 2-Amino-5-bromopyridine + (Boc)₂O → tert-butyl N-(5-bromopyridin-2-yl)carbamate

-

Reagents & Solvents: 2-amino-5-bromopyridine, di-tert-butyl dicarbonate (1.1 eq.), a suitable base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP, catalytic), and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

-

Mechanism: The base deprotonates the aminopyridine, increasing its nucleophilicity. The activated amine then attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the carbamate and the release of tert-butanol, carbon dioxide, and the protonated base.

Step 2: N-Alkylation of the Boc-Protected Amine

The second step involves the alkylation of the newly formed carbamate's nitrogen atom. The Boc group sufficiently acidifies the N-H proton, allowing it to be removed by a strong, non-nucleophilic base.

-

Reaction: tert-butyl N-(5-bromopyridin-2-yl)carbamate + Ethyl Halide → this compound

-

Reagents & Solvents: The Boc-protected intermediate, a strong base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), an alkylating agent such as ethyl iodide or ethyl bromide, and a polar aprotic solvent like dimethylformamide (DMF) or THF.[7][8]

-

Causality of Choices:

-

Base Selection: Sodium hydride is a powerful, irreversible base that ensures complete deprotonation of the carbamate nitrogen, driving the reaction forward.[7][8] Cesium carbonate is a milder alternative that often enhances reactivity in N-alkylation reactions through the "cesium effect," which involves the formation of a more reactive, loosely-bound ion pair.[8]

-

Solvent: DMF is an ideal solvent as it is polar aprotic, effectively solvates the ions involved, and has a high boiling point, allowing for heating if the reaction is sluggish at room temperature.[7][8]

-

Alkylating Agent: Ethyl iodide is generally more reactive than ethyl bromide due to the lower bond dissociation energy of the C-I bond, often resulting in faster reaction times or the ability to conduct the reaction at lower temperatures.

-

Detailed Experimental Protocol

-

Protection: To a solution of 2-amino-5-bromopyridine (1.0 eq.) in THF (0.2 M) at 0 °C, add triethylamine (1.5 eq.) followed by a solution of di-tert-butyl dicarbonate (1.1 eq.) in THF.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tert-butyl N-(5-bromopyridin-2-yl)carbamate[] can be purified by column chromatography or used directly if sufficiently pure.

-

Alkylation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF (0.3 M) at 0 °C under a nitrogen atmosphere, add a solution of tert-butyl N-(5-bromopyridin-2-yl)carbamate (1.0 eq.) in DMF dropwise.

-

Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

-

Add ethyl iodide (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the title compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

The title compound is a quintessential example of a "building block" molecule, engineered for use in the modular construction of potential drug candidates. Its utility stems from the orthogonal reactivity of its functional groups.

Role as a Key Intermediate

The primary application is in the synthesis of more complex molecules where the Boc-protected ethylamino-bromopyridine moiety is required. The bromine atom is the principal site for modification, typically via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of aryl, heteroaryl, or alkynyl groups, which are fundamental for exploring the structure-activity relationship (SAR) of a drug scaffold.

Once the core of the target molecule is assembled, the Boc group can be cleanly removed with acids like trifluoroacetic acid (TFA) in DCM. The liberated secondary amine is then available for further functionalization, such as forming an amide bond with a carboxylic acid, participating in a reductive amination, or acting as a basic center for salt formation.

Caption: Strategic application of the title compound in multi-step drug synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, often containing a small amount of an acid modifier like formic acid for better peak shape.[9][10][11][12][13] Detection is commonly performed using a UV detector, monitoring at a wavelength where the pyridine ring absorbs (e.g., ~254 nm).

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) in positive mode would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a definitive feature, showing two peaks separated by 2 m/z units.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides structural confirmation by showing the number, connectivity, and chemical environment of all protons. Expected signals would include the characteristic singlet for the nine tert-butyl protons (~1.5 ppm), multiplets for the ethyl group protons, and distinct signals in the aromatic region for the three protons on the pyridine ring.

-

¹³C NMR: Complements the ¹H NMR by showing all unique carbon atoms in the molecule, including the carbonyl carbon of the carbamate and the carbons of the pyridine ring.

-

Safety and Handling Protocols

As with any laboratory chemical, proper safety precautions are mandatory. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from analogous brominated pyridines provide a reliable guide for safe handling.[14][15][16][17]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves.[16][18]

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[14][16]

-

Hazards:

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of all waste in accordance with local, state, and federal regulations.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[19]

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its well-defined structure allows for a predictable and robust two-step synthesis. The orthogonal reactivity of the brominated pyridine ring and the Boc-protected amine makes it an ideal building block for the modular assembly of complex molecules, empowering medicinal chemists to efficiently explore novel chemical space in the pursuit of new therapeutic agents. Adherence to standard analytical and safety protocols ensures its effective and safe use in the research and development laboratory.

References

- This reference is not available.

- Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.

-

Appchem. (n.d.). tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate | 103878-47-3. Retrieved from [Link]

-

Chembeez. (n.d.). tert-butyl N-[1-(5-bromopyrimidin-2-yl)ethyl]carbamate, 95% | Chem Pure. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-(Boc-amino)-5-bromopyridine (97%). Retrieved from [Link]

-

Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

-

PubChem. (2026, January 3). 5-Amino-2-bromopyridine, 5-BOC protected. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.

- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

-

U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Ingenieria Analitica Sl. (2013, March 14). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Retrieved from [Link]

-

ResearchGate. (2016, December 2). How to do alkylation of NHBOc amines using alkyl bromide?. Retrieved from [Link]

-

Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Amino-2-bromopyridine, 5-BOC protected | C10H13BrN2O2 | CID 7204889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. pickeringlabs.com [pickeringlabs.com]

- 11. epa.gov [epa.gov]

- 12. epa.gov [epa.gov]

- 13. ingenieria-analitica.com [ingenieria-analitica.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. echemi.com [echemi.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. actylislab.com [actylislab.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate [acrospharma.co.kr]

Spectroscopic Characterization of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is a cornerstone of successful development. This guide provides an in-depth technical overview of the spectroscopic characterization of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate, a heterocyclic compound of interest in medicinal chemistry. The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a comprehensive framework for analyzing this molecule and analogous structures. By understanding the causality behind experimental choices and adhering to self-validating protocols, we can ensure the highest level of scientific integrity.

The structure of this compound incorporates a 5-bromopyridine moiety, an ethyl group, and a tert-butoxycarbonyl (Boc) protecting group. Each of these components imparts distinct features to the spectroscopic data, which we will explore in detail.

Molecular Structure and Synthesis Overview

A fundamental understanding of the molecule's synthesis provides context for its characterization. While various synthetic routes are possible, a common approach involves the N-alkylation of a suitable 2-amino-5-bromopyridine derivative followed by protection of the resulting secondary amine with a Boc group.

A plausible synthetic pathway is outlined below. This multi-step process is crucial for understanding potential impurities and byproducts that might be observed in the spectroscopic analysis.

Caption: A representative synthetic route to the target molecule.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for this compound. The interpretation is based on established principles of spectroscopy and data from closely related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy